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Compound of Interest

Compound Name: Dimethylsildenafil

Cat. No.: B1532141 Get Quote

An In-depth Guide for Scientists and Drug Development Professionals

Introduction
Dimethylsildenafil, also known by the synonyms aildenafil and methisosildenafil, is a

structural analogue of sildenafil, the active pharmaceutical ingredient in Viagra®. As a member

of the phosphodiesterase type 5 (PDE5) inhibitor class of drugs, dimethylsildenafil shares the

core mechanism of action with its parent compound, which is primarily used in the treatment of

erectile dysfunction and pulmonary arterial hypertension. This technical guide provides a

comprehensive overview of dimethylsildenafil, focusing on its chemical properties,

mechanism of action, and available pharmacological data, with a direct comparison to

sildenafil. This document is intended for researchers, scientists, and professionals in the field of

drug development and pharmacology.

Physicochemical Properties
Dimethylsildenafil is a synthetic compound with a molecular structure closely related to

sildenafil. The key structural difference lies in the substitution on the piperazine ring. While

sildenafil has a methyl group on the piperazine ring, dimethylsildenafil, as its name suggests,

incorporates two methyl groups. This modification can influence the compound's

physicochemical properties, such as solubility and lipophilicity, which in turn can affect its

pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties
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Property
Dimethylsildenafil
(Aildenafil/Methisosildenaf
il)

Sildenafil

Molecular Formula C₂₃H₃₂N₆O₄S[1] C₂₂H₃₀N₆O₄S[2]

Molecular Weight 488.6 g/mol [1][3] 474.6 g/mol [2]

IUPAC Name

5-[5-[(3R,5S)-3,5-

dimethylpiperazin-1-yl]sulfonyl-

2-ethoxyphenyl]-1-methyl-3-

propyl-6H-pyrazolo[4,5-

d]pyrimidin-7-one[3]

5-[2-Ethoxy-5-[(4-

methylpiperazin-1-

yl)sulfonyl]phenyl]-1-methyl-3-

propyl-1,6-dihydro-7H-

pyrazolo[4,3-d]pyrimidin-7-one

CAS Number 496835-35-9[1][3] 139755-83-2[4]

Solubility
DMSO: Sparingly soluble (1-10

mg/ml)[1]
Water: 3.5 mg/mL

pKa Data not available 8.7

LogP Data not available 1.5[2]

Mechanism of Action: Inhibition of PDE5
Dimethylsildenafil, like sildenafil, is a potent and selective inhibitor of phosphodiesterase type

5 (PDE5).[5][6] PDE5 is the primary enzyme responsible for the degradation of cyclic

guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary

vasculature.

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from

nerve endings and endothelial cells during sexual stimulation. NO activates the enzyme

guanylate cyclase, which in turn increases the intracellular concentration of cGMP. Elevated

cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for

increased blood flow and resulting in an erection.

By inhibiting PDE5, dimethylsildenafil prevents the breakdown of cGMP, thereby prolonging

its vasodilatory effects and enhancing the erectile response to sexual stimulation. It is important
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to note that sexual stimulation is a prerequisite for the pharmacological effect of PDE5

inhibitors.
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Figure 1: Mechanism of action of Dimethylsildenafil via PDE5 inhibition.

Pharmacological Data
While dimethylsildenafil is known to be a PDE5 inhibitor, specific quantitative data on its

potency and selectivity are not readily available in peer-reviewed literature. For a

comprehensive understanding, a comparison with the well-characterized profile of sildenafil is

provided.

Table 2: In Vitro Potency and Selectivity

Parameter
Dimethylsildenafil
(Aildenafil/Methisosildenaf
il)

Sildenafil

PDE5 IC₅₀ Data not available 3.5 - 8.5 nM[7]

Selectivity vs. PDE1 Data not available >80-fold

Selectivity vs. PDE6 Data not available ~10-fold

Selectivity vs. PDE3 Data not available >4,000-fold
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IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

The selectivity profile of a PDE5 inhibitor is crucial for its safety and side-effect profile. For

instance, the lower selectivity of sildenafil for PDE5 over PDE6, an enzyme found in the retina,

is associated with the transient visual disturbances reported by some users. The selectivity of

dimethylsildenafil against other PDE isoforms has not been publicly documented.

Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism,

and excretion (ADME), determine its onset and duration of action. A study on the metabolism of

aildenafil in rats and in vitro across different species, including humans, has shed some light on

its biotransformation.

The major metabolic pathways for aildenafil include N-dealkylation of the piperazine ring,

hydroxylation, and dehydrogenation. The study indicated that CYP3A is the primary isoenzyme

responsible for the oxidative metabolism of aildenafil.[5] This is similar to sildenafil, which is

also predominantly metabolized by CYP3A4.

Table 3: Pharmacokinetic Parameters

Parameter
Dimethylsildenafil
(Aildenafil/Methisosildenaf
il)

Sildenafil

Bioavailability Data not available ~41%[4]

Plasma Half-life (t₁/₂) Data not available 3-4 hours[4]

Time to Max. Concentration

(Tₘₐₓ)
Data not available 60 minutes (fasted state)

Metabolism
Primarily hepatic (CYP3A

indicated)[5]

Primarily hepatic (CYP3A4

major, CYP2C9 minor)

Excretion Data not available
Primarily in feces (~80%) and

urine (~13%) as metabolites[4]
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The lack of detailed pharmacokinetic data for dimethylsildenafil in humans makes it difficult to

predict its clinical behavior in comparison to sildenafil.

Experimental Protocols
Synthesis of Sildenafil Analogues
The synthesis of sildenafil and its analogues typically involves a multi-step process. While a

specific, detailed protocol for the synthesis of dimethylsildenafil is not publicly available, the

general approach for creating sildenafil analogues often follows a convergent synthesis

strategy. This involves the separate synthesis of the pyrazolopyrimidinone core and the

substituted phenylsulfonyl moiety, which are then coupled in a later step.
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Figure 2: A generalized workflow for the synthesis of sildenafil analogues.

In Vitro PDE5 Inhibition Assay
The potency of a PDE5 inhibitor is typically determined by an in vitro enzyme inhibition assay,

which measures the concentration of the compound required to inhibit 50% of the PDE5
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enzyme activity (IC₅₀). A common method for this is the radio-enzymatic assay.

Principle: The assay measures the conversion of radiolabeled cGMP to 5'-GMP by the PDE5

enzyme in the presence of varying concentrations of the inhibitor.

Materials:

Recombinant human PDE5 enzyme

[³H]-cGMP (radiolabeled substrate)

Snake venom nucleotidase (to convert [³H]-5'-GMP to [³H]-guanosine)

Anion-exchange resin

Scintillation cocktail and counter

Test compound (Dimethylsildenafil)

Assay buffer

Methodology:

Reaction Setup: A reaction mixture is prepared containing the assay buffer, PDE5 enzyme,

and varying concentrations of the test compound.

Initiation: The reaction is initiated by the addition of [³H]-cGMP.

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific

duration.

Termination: The reaction is terminated, often by heat inactivation.

Conversion: Snake venom nucleotidase is added to convert the [³H]-5'-GMP product to [³H]-

guanosine.

Separation: The mixture is passed through an anion-exchange resin. The unreacted [³H]-

cGMP binds to the resin, while the [³H]-guanosine product is eluted.
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Quantification: The amount of radioactivity in the eluate is measured using a scintillation

counter.

Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the

test compound, and the IC₅₀ value is determined by plotting the inhibition curve.
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Click to download full resolution via product page

Figure 3: Workflow for a radio-enzymatic PDE5 inhibition assay.

Analytical Methods for Detection
Several analytical methods have been developed for the detection and quantification of

sildenafil and its analogues in various matrices, including pharmaceutical preparations and

biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV)

or mass spectrometry (MS) detection is the most common technique.

Table 4: Analytical Methods for Sildenafil and Analogues

Method Column Mobile Phase Detection Application

RP-HPLC C18

Phosphate

buffer/Acetonitril

e

UV (285 nm)

Quantification in

pharmaceutical

dosage forms[5]

LC-MS/MS C18

Ammonium

formate/Acetonitr

ile

ESI-MS/MS

Quantification in

human plasma

for

pharmacokinetic

studies[6]

GC-MS - - MS

Detection of

metabolites in

urine

Conclusion
Dimethylsildenafil is a close structural analogue of sildenafil and functions as a

phosphodiesterase type 5 inhibitor. While its mechanism of action is well-understood and

analogous to that of sildenafil, there is a significant lack of publicly available quantitative data

regarding its potency, selectivity, and pharmacokinetic profile. This information gap is a critical

consideration for researchers and drug development professionals. The analytical methods for

its detection are well-established, and the general synthetic strategies for sildenafil analogues

can likely be adapted for its preparation. Further research is required to fully characterize the
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pharmacological and pharmacokinetic properties of dimethylsildenafil to ascertain its potential

therapeutic value and to draw a more complete comparison with sildenafil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1532141?utm_src=pdf-body
https://www.benchchem.com/product/b1532141?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5064236/
https://pubmed.ncbi.nlm.nih.gov/29017110/
https://pubmed.ncbi.nlm.nih.gov/29017110/
https://pubmed.ncbi.nlm.nih.gov/24311535/
https://pubmed.ncbi.nlm.nih.gov/24311535/
https://pubmed.ncbi.nlm.nih.gov/10629850/
https://pubmed.ncbi.nlm.nih.gov/10629850/
https://www.myttex.net/attachments/7298_sildenafil%20synthesis.pdf
https://www.researchgate.net/figure/IC-50-P-values-of-sildenafil-according-to-analyses-by-various-laboratories_tbl1_11031502
https://pmc.ncbi.nlm.nih.gov/articles/PMC1874255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1874255/
https://www.benchchem.com/product/b1532141#dimethylsildenafil-as-a-sildenafil-analogue
https://www.benchchem.com/product/b1532141#dimethylsildenafil-as-a-sildenafil-analogue
https://www.benchchem.com/product/b1532141#dimethylsildenafil-as-a-sildenafil-analogue
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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